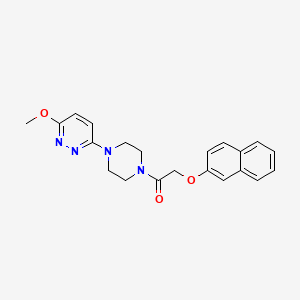
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H15F2N5OS and its molecular weight is 411.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics and Synthesis Approaches
Researchers have explored various structural aspects and synthetic routes for compounds closely related to N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide. For instance, studies have detailed the crystal structures of certain acetamide derivatives, highlighting their 'V' shaped molecular arrangements and 3-D arrays formed through diverse intermolecular interactions (Boechat et al., 2011). These structural insights are crucial for understanding the compound's reactivity and potential binding mechanisms in biological systems.
Biological Activities and Applications
The synthesized derivatives of related compounds have demonstrated significant biological activities, including antimicrobial and antitumor effects. For example, novel thiazole derivatives incorporating a pyrazole moiety have shown pronounced anti-bacterial and anti-fungal activities (Saravanan et al., 2010). Similarly, another study synthesized heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c21-14-5-6-17(16(22)10-14)25-20-26-18(12-29-20)13-3-1-4-15(9-13)24-19(28)11-27-8-2-7-23-27/h1-10,12H,11H2,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVOYZQGPPFXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

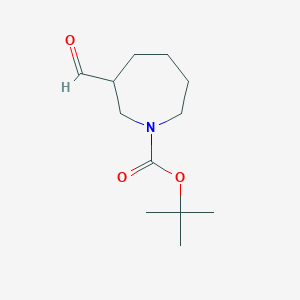

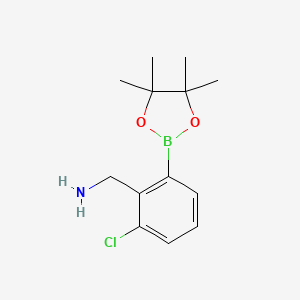
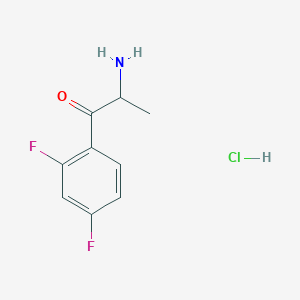
![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)
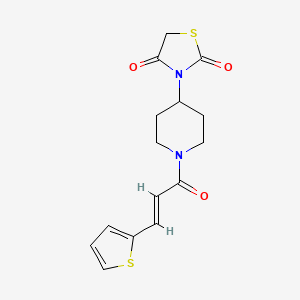

![N-(4-mesitylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559335.png)
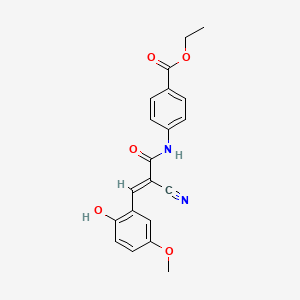

![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)
![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)

